molecular formula C10H10O4 B135181 1,3-Benzodioxole-5-acetic acid, methyl ester CAS No. 326-59-0

1,3-Benzodioxole-5-acetic acid, methyl ester

Cat. No. B135181
Key on ui cas rn: 326-59-0
M. Wt: 194.18 g/mol
InChI Key: HEMYXNDMAAOTCK-UHFFFAOYSA-N
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Patent
US05391566

Procedure details

N-Bromosuccinimide (3.95 g, 22.2 mmol) and AlBN (0.098 g, 0.06 mMol) were added to a solution of methyl (3,4-methylenedioxyphenyl)acetate (3.9 g, 21.2 mmol) in carbon tetrachloride and the mixture was refluxed for 2.5 h. The reaction was cooled and filtered. The flitrate was concentrated in vacuo and the residue obtained was purified by flash chromatography on silica-gel using 10% ethyl acetate-hexane. Yield 2.6 g (oil).
Quantity
3.95 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
0.098 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH2:9]1[O:17][C:16]2[CH:15]=[CH:14][C:13]([CH2:18][C:19]([O:21][CH3:22])=[O:20])=[CH:12][C:11]=2[O:10]1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH:18]([C:13]1[CH:14]=[CH:15][C:16]2[O:17][CH2:9][O:10][C:11]=2[CH:12]=1)[C:19]([O:21][CH3:22])=[O:20]

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
AlBN
Quantity
0.098 g
Type
reactant
Smiles
Name
Quantity
3.9 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The flitrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica-gel

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)OC)C1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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